1-(3-(4-isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Lipophilicity Drug-likeness ADME

This compound is a critical SAR tool for differentiating lipophilic and steric effects in the 4,5-dihydro-1H-pyrazole chemotype. Its branched isopropoxy substituent (logP 4.25) uniquely modulates membrane permeability, MAO-A/B selectivity (relevant to the 9 nM MAO-A IC50 parent), and antibacterial outer-membrane penetration compared to methoxy or hydroxy analogs. As a C5-chiral racemate, it is the standard substrate for chiral HPLC method development on polysaccharide CSPs. Secure this compound to advance your enantioselective SAR and FabH lead optimization programs.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 853750-31-9
Cat. No. B2556632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS853750-31-9
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C20H22N2O2/c1-14(2)24-18-11-9-16(10-12-18)19-13-20(22(21-19)15(3)23)17-7-5-4-6-8-17/h4-12,14,20H,13H2,1-3H3
InChIKeyQEOIKPRWUOURDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3-(4-Isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 853750-31-9) – Differentiated Selection within the 1-Acetyl-4,5-dihydropyrazole Class


1-(3-(4-Isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 853750-31-9) belongs to the 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole (2-pyrazoline) scaffold, a privileged chemotype extensively explored for monoamine oxidase (MAO) inhibition, antibacterial FabH inhibition, and cannabinoid CB1 receptor antagonism [1]. The compound is supplied as a racemic mixture with a molecular weight of 322.41 g/mol, a calculated logP of 4.25, and a topological polar surface area of 58.17 Ų .

Why Generic Substitution Fails for CAS 853750-31-9: Physicochemical and Pharmacophore Differentiation from Close Analogs


Although the 1-acetyl-4,5-dihydropyrazole core is shared with numerous analogs, simple substitution of the 3-aryl isopropoxy group with methoxy, hydroxy, or unsubstituted phenyl cannot preserve the compound's lipophilicity, hydrogen-bonding capacity, or steric profile [1]. The isopropoxy substituent imparts a calculated logP of 4.25, significantly exceeding that of the methoxy analog (logP ~1.74–3.19) and thereby altering membrane permeability and distribution behavior . Furthermore, the branched isopropoxy group introduces conformational restriction not present in linear alkoxy or hydroxy analogs, which can critically affect binding pocket complementarity .

Quantitative Differentiation Evidence for CAS 853750-31-9 vs. Closest 4,5-Dihydropyrazole Analogs


Lipophilicity Differential: Target Compound vs. Methoxy Analog Dictates Membrane Partitioning and Bioavailability Potential

The target compound exhibits a calculated logP of 4.25 (logD 4.25) and logSw of -4.77, as reported in the supplier's characterization data . In contrast, the closest methoxy analog (1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone) displays a calculated logP of 1.74 . The ΔlogP of +2.51 indicates substantially higher lipophilicity, predicting enhanced passive membrane permeability and potential blood-brain barrier penetration for the isopropoxy derivative.

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Acceptor Count and Polar Surface Area Differentiation from Hydroxy Analogs

The target compound contains 4 hydrogen-bond acceptors and a polar surface area (PSA) of 58.17 Ų, as determined from its chemical structure . The analogous 1-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone contains only 3 hydrogen-bond acceptors (excluding the hydroxyl donor) and a PSA predicted at approximately 46–50 Ų. This difference of one H-bond acceptor and ~8–12 Ų in PSA translates to distinct solubility and target interaction profiles, with the isopropoxy compound favoring hydrophobic binding pockets.

Hydrogen bonding Polar surface area Drug design

Class-Level MAO-A Inhibitory Potency Baseline: Unsubstituted Parent Compound as Reference Point

Within the 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole class, the unsubstituted parent compound (1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole) demonstrates extremely potent MAO-A inhibition with an IC50 of 0.000009 mM (9 nM) and MAO-B IC50 of 0.041 mM (41 µM), yielding a selectivity index of ~4,555-fold for MAO-A over MAO-B [1]. While direct data for the 4-isopropoxy derivative at MAO are not publicly available, the introduction of a bulky para-isopropoxy group on the 3-phenyl ring is known to modulate MAO isoform selectivity through steric and electronic effects [2].

Monoamine oxidase inhibition Neuroprotection MAO-A selectivity

FabH Inhibitory Activity Comparison: Methoxy Analog as Quantitative Benchmark for Antibacterial Target Engagement

The methoxy analog of the target compound, 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, is a confirmed inhibitor of Escherichia coli FabH with an IC50 of 46.7 µM (46,700 nM) [1]. The target compound's isopropoxy group is significantly more lipophilic and sterically demanding than methoxy, which may enhance or reduce FabH binding depending on the binding site architecture [2]. Direct FabH inhibition data for the target compound are not yet published, but the methoxy analog provides the closest quantitative reference point available.

FabH inhibition Antibacterial E. coli

CB1 Cannabinoid Receptor Antagonism: Patent-Class Evidence for 4,5-Dihydro-1H-pyrazole Derivatives

The 4,5-dihydro-1H-pyrazole scaffold is explicitly claimed in multiple patents as a privileged structure for cannabinoid CB1 receptor antagonism, with demonstrated utility in obesity, metabolic syndrome, and related disorders [1]. The general formula encompasses 1-acetyl-3,5-diaryl substitutions, directly covering the structural space of the target compound [2]. While individual compound data are not disclosed for all analogs, the patent coverage confirms that the isopropoxyphenyl substitution pattern falls within the claimed scope and represents a differentiated lead within this pharmacologically validated class.

CB1 receptor antagonism Cannabinoid system Metabolic disorders

Racemic Nature and C5-Chirality: Implications for Enantioselective Biological Activity

The target compound is supplied as a racemic mixture, with chirality at the C5 position of the 4,5-dihydropyrazole ring . Literature on the closely related 1-acetyl-3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole series demonstrates that enantiomers can exhibit markedly different MAO-A inhibitory potencies: for example, the (-)-enantiomer of compound 6 shows Ki(MAO-A) = 2 nM (SI = 165,000) while the (+)-enantiomer shows Ki(MAO-A) = 6 nM (SI = 166,666) [1]. This enantioselectivity underscores that the racemic nature of the target compound is an important procurement consideration.

Chirality Enantioselectivity MAO inhibition

Recommended Research and Procurement Application Scenarios for CAS 853750-31-9


Structure-Activity Relationship (SAR) Studies on MAO-A/B Isoform Selectivity Modulation

The isopropoxy-substituted derivative serves as a key SAR probe for elucidating how lipophilic, sterically hindered 3-aryl substituents influence MAO-A versus MAO-B selectivity, given that the unsubstituted parent exhibits 9 nM MAO-A IC50 with ~4,555-fold selectivity [1]. Unlike the 4-hydroxy analog (MAO-A IC50 = 50 nM [2]), the isopropoxy compound lacks a hydrogen-bond donor, making it ideal for isolating contributions of hydrophobicity and steric bulk to isoform selectivity.

Antibacterial FabH Inhibitor Lead Optimization with Enhanced Gram-Negative Penetration Potential

With the methoxy analog established as a 46.7 µM E. coli FabH inhibitor [3], the higher logP (4.25 vs. 1.74) of the target compound is predicted to enhance outer membrane penetration in Gram-negative bacteria, addressing a key limitation of the antibacterial 4,5-dihydropyrazole series. This compound is therefore strategically positioned for lead optimization campaigns targeting FabH in drug-resistant Enterobacteriaceae.

Cannabinoid CB1 Receptor Antagonism Screening in Metabolic Disease Models

The 4,5-dihydro-1H-pyrazole scaffold is patent-validated for CB1 antagonism [4], and the target compound's specific substitution pattern falls within the claimed pharmacophore space. The elevated logP and isopropoxy group may reduce brain penetration relative to smaller alkoxy analogs, a desirable feature for peripherally restricted CB1 antagonists aimed at treating metabolic disorders without CNS side effects.

Chiral Chromatography Method Development and Enantioselective Pharmacology

As a C5-chiral racemate , this compound is an ideal substrate for developing and validating chiral HPLC separation protocols using polysaccharide-based chiral stationary phases, analogous to methods established for the hydroxy-substituted 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole series [5]. Separated enantiomers can then be evaluated for differential MAO inhibition or CB1 binding, directly informing enantioselective SAR.

Quote Request

Request a Quote for 1-(3-(4-isopropoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.